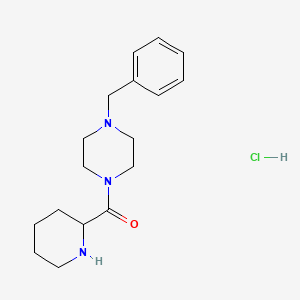
(4-Benzyl-1-piperazinyl)(2-piperidinyl)methanone hydrochloride
Vue d'ensemble
Description
(4-Benzyl-1-piperazinyl)(2-piperidinyl)methanone hydrochloride, or 4-BPMH, is an organic molecule that is of interest to many researchers due to its wide range of potential applications in scientific research. This molecule is a derivative of piperazine, and its hydrochloride salt form is commonly used in laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study involved the synthesis of pyridine derivatives with benzothiazolyl and piperazinyl substructures, demonstrating variable and modest antimicrobial activity against strains of bacteria and fungi. This illustrates the potential use of related compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Structural and Theoretical Studies
Another research focused on the structural, thermal, and optical properties of specific piperidinyl methanone derivatives. These studies included X-ray diffraction, Hirshfeld surface analysis, and theoretical calculations to better understand the compound's molecular interactions and stability, which could inform material science and pharmaceutical development (Karthik et al., 2021).
Molecular Interaction Studies
Research on the molecular interaction of cannabinoid receptor antagonists featuring piperidinyl methanone structures has been conducted to understand how these compounds bind to receptors. This kind of study is crucial for the development of drugs targeting specific receptors, offering insights into designing more effective therapeutic agents (Shim et al., 2002).
Enzyme Inhibition for Therapeutic Applications
A synthesis and in silico study of furanyl piperazinyl methanone derivatives aimed at identifying new therapeutic agents showcased these compounds' enzyme inhibitory activity. Such research is fundamental in discovering new treatments for diseases like Alzheimer's by targeting specific enzymes (Hussain et al., 2017).
Tubulin Polymerization Inhibition
The design and synthesis of benzyl triazolyl piperazinyl methanone conjugates have been explored for their ability to induce apoptosis in cancer cells and inhibit tubulin polymerization. This research underscores the potential of these compounds in cancer therapy, demonstrating the diverse biomedical applications of piperazinyl methanone derivatives (Manasa et al., 2020).
Propriétés
IUPAC Name |
(4-benzylpiperazin-1-yl)-piperidin-2-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O.ClH/c21-17(16-8-4-5-9-18-16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15;/h1-3,6-7,16,18H,4-5,8-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIBWXMXTRZILK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzyl-1-piperazinyl)(2-piperidinyl)methanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-n-[2-(dimethylamino)ethyl]propanamide dihydrochloride](/img/structure/B1527425.png)
![2-Amino-n-[2-(dimethylamino)ethyl]acetamide dihydrochloride](/img/structure/B1527426.png)
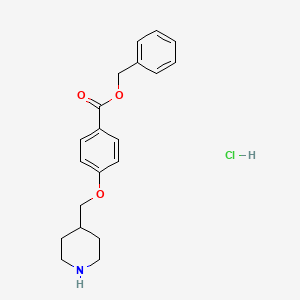
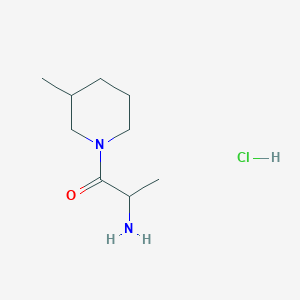
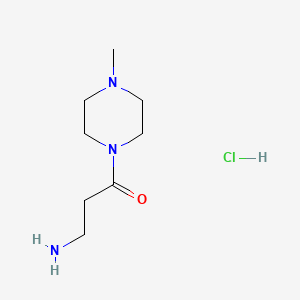
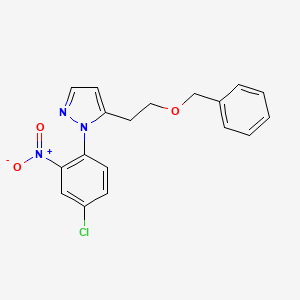
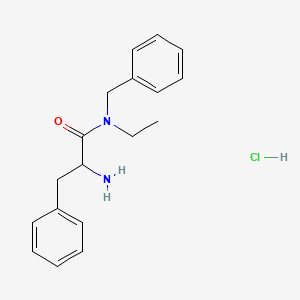
![6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B1527437.png)
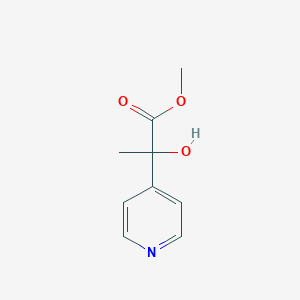
![(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1527441.png)
![1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1527442.png)
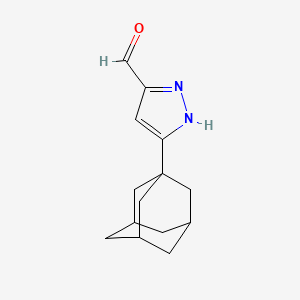
![5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine](/img/structure/B1527446.png)
![2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid](/img/structure/B1527447.png)